7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one
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Overview
Description
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of methoxy groups at the 7th and 8th positions, a quinolin-2-yl group at the 2nd position, and a chromen-4-one core structure
Preparation Methods
The synthesis of 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7,8-dimethoxy-4H-chromen-4-one with 2-aminobenzophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-2-yl chromen-4-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-4-one derivatives.
Substitution: The methoxy groups at the 7th and 8th positions can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its chromen-4-one core, which exhibits strong fluorescence properties.
Medicine: Preliminary studies suggest that 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one may possess anti-cancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s quinolin-2-yl group may interact with DNA or proteins, leading to changes in cellular processes. Additionally, the chromen-4-one core may play a role in modulating enzyme activity or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one can be compared to other chromen-4-one derivatives, such as:
7,8-Dimethoxy-2-phenyl-4H-chromen-4-one: This compound has a phenyl group instead of a quinolin-2-yl group, resulting in different chemical and biological properties.
7,8-Dimethoxy-2-(pyridin-2-yl)-4H-chromen-4-one:
7,8-Dimethoxy-2-(quinolin-3-yl)-4H-chromen-4-one: The position of the quinolinyl group affects the compound’s overall structure and function, leading to variations in its chemical behavior and biological activity.
Properties
CAS No. |
6622-20-4 |
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Molecular Formula |
C20H15NO4 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
7,8-dimethoxy-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C20H15NO4/c1-23-17-10-8-13-16(22)11-18(25-19(13)20(17)24-2)15-9-7-12-5-3-4-6-14(12)21-15/h3-11H,1-2H3 |
InChI Key |
OIAHIWVJDSFLPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=NC4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
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